molecular formula C48H66N2O4 B13830747 [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate

Cat. No.: B13830747
M. Wt: 735.0 g/mol
InChI Key: SOSXDUQUWXWKQR-OCQXTOTRSA-N
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Description

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate is a complex organic compound. Compounds of this nature often have significant applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate typically involves multi-step organic synthesis. Key steps may include:

    Formation of the core structure: This could involve the reaction of a phenylpropylamine derivative with a suitable phenolic compound.

    Functional group modifications: Introduction of hydroxymethyl and other functional groups through reactions such as alkylation or acylation.

    Final esterification: The final step might involve esterification with 2-methylpropanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Safety and Environmental Considerations: Ensuring that the production process is safe and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of hydroxymethyl groups to carboxylic acids.

    Reduction: Reduction of any nitro or carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

    Pharmaceutical Development: Explored as a potential drug candidate for treating various diseases due to its unique structural features.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
  • [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(methoxy)phenyl] 2-methylpropanoate

Uniqueness

The uniqueness of [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate lies in its specific structural features, such as the presence of multiple di(propan-2-yl)amino groups and hydroxymethyl functionalities, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C48H66N2O4

Molecular Weight

735.0 g/mol

IUPAC Name

[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-[[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenoxy]methyl]phenyl] 2-methylpropanoate

InChI

InChI=1S/C48H66N2O4/c1-33(2)48(52)54-47-24-22-39(30-45(47)43(41-19-15-12-16-20-41)26-28-50(36(7)8)37(9)10)32-53-46-23-21-38(31-51)29-44(46)42(40-17-13-11-14-18-40)25-27-49(34(3)4)35(5)6/h11-24,29-30,33-37,42-43,51H,25-28,31-32H2,1-10H3/t42-,43-/m1/s1

InChI Key

SOSXDUQUWXWKQR-OCQXTOTRSA-N

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)[C@H](CCN(C(C)C)C(C)C)C3=CC=CC=C3)[C@H](CCN(C(C)C)C(C)C)C4=CC=CC=C4

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)COC2=C(C=C(C=C2)CO)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3)C(CCN(C(C)C)C(C)C)C4=CC=CC=C4

Origin of Product

United States

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